molecular formula C6H14O2Zn B3098064 ZINC;propan-2-olate CAS No. 13282-39-8

ZINC;propan-2-olate

Cat. No. B3098064
CAS RN: 13282-39-8
M. Wt: 183.6 g/mol
InChI Key: HKIRVJCLEHCVAL-UHFFFAOYSA-N
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Description

ZINC;propan-2-olate, also known as Sodium propan-2-olate, is a substance with the molecular formula C3H8O.Na . It is a mono-constituent substance of organic origin . It is used in chemical analysis and production .


Synthesis Analysis

The synthesis of ZINC;propan-2-olate or similar compounds has been studied in various contexts. For instance, Zinc–diethanolamine complex was synthesized by the reaction of zinc acetate dihydrate (Zn (OAc) 2 •2H 2 O) with diethanolamine (H 2 DEA) . Another study showed that three organozinc complexes were synthesized and found to catalyze the carbonylation of propylene glycol with carbon dioxide to form propylene carbonate .


Molecular Structure Analysis

The molecular structure of ZINC;propan-2-olate or similar compounds has been analyzed in several studies. For example, a study on a Zinc–diethanolamine complex revealed that it acts as a phosphate-binding tag, having the capacity to incorporate two zinc metal ions which could then bind to phosphomonoester dianion as a bridging ligand .


Chemical Reactions Analysis

The dehydrogenation of propan-2-ol over zinc oxides has been studied in the 473–548 K temperature range . These oxides show oriented textures. At low temperatures and conversions (α < 6–7%), the reaction was zero order in alcohol pressure .


Physical And Chemical Properties Analysis

Propan-2-ol is a colourless liquid and has an initial diluted odour. It is indefinitely miscible with water (1000 g/L at 25°C) and miscible with many organic liquids, such as acetone, alcohol and ether .

Mechanism of Action

Target of Action

ZINC;propan-2-olate, also known as Zinc isopropoxide, is a compound that primarily targets phosphate monoester dianions . It forms a stable 1:1 complex with these targets under physiological conditions . This interaction is crucial in various biochemical processes, including the transfer hydrogenation of N-heteroarenes .

Mode of Action

ZINC;propan-2-olate interacts with its targets through a process known as hydride transfer . In the presence of a manganese catalyst, propan-2-olate transfers a hydride to the Mn center, which is the rate-determining step in the transfer hydrogenation of N-heteroarenes . This interaction results in significant changes in the chemical structure and properties of the targets.

Biochemical Pathways

The interaction of ZINC;propan-2-olate with its targets affects several biochemical pathways. Zinc, as a divalent cation (Zn2+), plays a crucial role in various biological processes, including cellular signaling pathways . It functions as an important signaling molecule in mammalian cells . The changes induced by ZINC;propan-2-olate in its targets can therefore have downstream effects on these pathways.

Pharmacokinetics

It’s known that the compound forms a stable complex with phosphate monoester dianions in aqueous solutions , suggesting that it may have good bioavailability

Result of Action

The action of ZINC;propan-2-olate results in the formation of various products. For instance, in the presence of a manganese catalyst, the interaction of propan-2-olate with N-heteroarenes leads to the hydrogenation of the latter . Moreover, the reaction of ZINC;propan-2-olate with five-membered cyclic carbonates results in the formation of various alkoxides and alkoxide-terminated sulfides .

Action Environment

The action, efficacy, and stability of ZINC;propan-2-olate can be influenced by various environmental factors. For example, the rate of hydride transfer from propan-2-olate to the Mn center, a key step in the compound’s mode of action, can be affected by the temperature of the reaction . Furthermore, the selectivity of the reaction between ZINC;propan-2-olate and five-membered cyclic carbonates towards the formation of alkoxide-terminated sulfide increases under reduced pressure conditions .

Safety and Hazards

Propan-2-ol is highly flammable. Vapours are heavier than air and may spread near ground and travel a considerable distance to a source of ignition and flash back . It causes serious eye irritation and may cause drowsiness or dizziness .

Future Directions

Zinc has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase and both RNA and DNA polymerase . Understanding the mechanisms that control brain zinc homeostasis is imperative to the development of preventive and treatment regimens for these and other neurological disorders .

properties

IUPAC Name

zinc;propan-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7O.Zn/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIRVJCLEHCVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13282-39-8
Record name 2-propanol, zinc salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

On Day 1, one kilogram of fine zinc chips with a catalyst is added to a magnetically stirred, 6.5-gallon flint glass carboy containing 15 liters of ultra-dry Isopropanol prepared in Example 2, and reacted at 110° F. to form zinc isopropoxide. Carbon dioxide is added as described in Example 4 to form isopropoxy zinc isopropyl carbonate (PZPC). On completion of the reactions, magnets are inserted to provide magnetic filtering, and the concentrates are maintained at 110° F. as described in Example 4.
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Synthesis routes and methods II

Procedure details

A 0.1 M solution of diethylzinc in heptane (40 ml, Aldrich) was transferred into a 500-ml three-neck round bottom flask equipped with a thermometer, addition funnel, magnetic stirring and a Liebig condenser attached to argon-vacuum line. Anhydrous isopraponol (6 ml, Aldrich) was slowly added under vigorous stirring. Additional 50 ml of anhydrous isopropanol were added and the mixture was refluxed for 1 hour. Volatiles were removed under reduced pressure affording white crystalline zinc isopropoxide, which was dried under vacuum at 80° C. for an hour. Dry cyclohexane (250 ml) was added into the flask, and the solid quickly dissolved. The mixture was heated to 55-60° C., and 17.0 g of acetoxypentamethyldisiloxane (82 mmol) in 50 ml of dry cyclohexane was added dropwise during 1 hour under vigorous stirring. The mixture was heated to 55-60° C. for additional 2 hours and was allowed to cool to room temperature. Volatiles were removed under reduced pressure. A solid waxy residue was dried under vacuum at 50° C., then was transferred into a sublimation apparatus, and was sublimed at 110° C./0.02 torr to afford 9.7 g of white solid Zn(OSi(CH3)2OSi(CH3)3)2.
[Compound]
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40 mL
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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